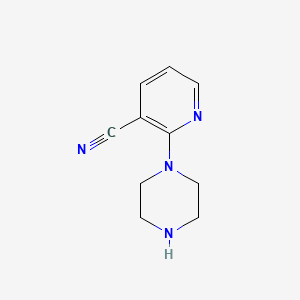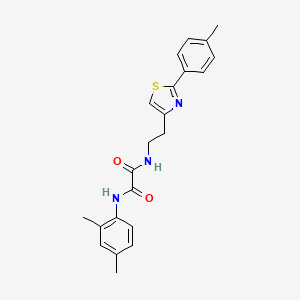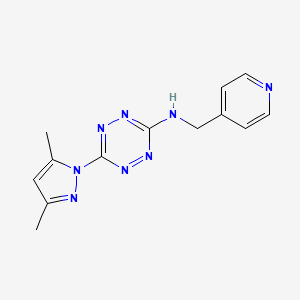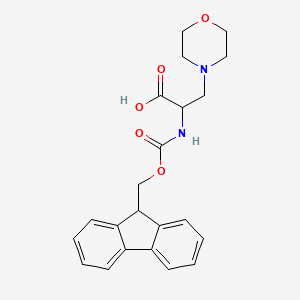![molecular formula C18H22N4O3 B2745455 N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034204-94-7](/img/structure/B2745455.png)
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a pyrazole ring (a type of aromatic ring containing nitrogen), a piperidine ring (a type of non-aromatic six-membered ring containing nitrogen), and a benzodioxine ring (a type of aromatic ring containing oxygen). Similar compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex, with multiple ring structures and functional groups. These structural features could potentially influence its physical properties and biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the pyrazole ring might undergo reactions typical of aromatic compounds, while the piperidine ring might undergo reactions typical of amines .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
N-heterocyclic amines play a crucial role in drug discovery due to their versatility and potential as building blocks for active pharmaceutical ingredients (APIs). The compound could serve as a starting point for designing novel drugs. Researchers can explore its interactions with biological targets, evaluate its pharmacokinetic properties, and optimize its structure to enhance efficacy and reduce toxicity .
Antiparasitic Activity
Given the compound’s structural features, it may exhibit antiparasitic properties. Researchers could investigate its effects against protozoan parasites such as Leishmania spp. or Plasmodium spp. (the causative agents of leishmaniasis and malaria, respectively). In silico studies could predict its binding affinity to relevant protein targets .
Anti-Inflammatory and Analgesic Potential
Similar compounds have demonstrated anti-inflammatory and analgesic activities. Researchers could explore the compound’s effects on inflammatory pathways, pain receptors, and cytokine production. Animal models and cell-based assays would be valuable for assessing its therapeutic potential .
Antifungal Properties
The compound’s pyrazole ring could contribute to antifungal activity. Researchers might evaluate its efficacy against fungal pathogens, studying its mode of action and potential mechanisms of resistance. Structure-activity relationship (SAR) studies could guide further optimization .
Molecular Simulation Studies
Computational approaches, such as molecular dynamics simulations, could elucidate the compound’s binding interactions with specific protein pockets. For instance, investigating its binding to Leishmania major pteridine reductase 1 (LmPTR1) could provide insights into its antipromastigote activity .
Regioselective Synthesis
Researchers could explore efficient synthetic routes to prepare this compound and related derivatives. The one-pot reductive amination method used for its synthesis could inspire innovative approaches for other N-heterocyclic compounds .
Mecanismo De Acción
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to interact with various kinases
Biochemical Pathways
Without knowledge of the compound’s specific target(s), it is difficult to determine the exact biochemical pathways it affects. Given the structural similarity to other compounds known to interact with kinases , it is possible that it could affect pathways involving these enzymes.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific target(s) and mode of action. Without this information, it is difficult to predict the exact effects. Modulation of kinase activity could potentially lead to a wide range of effects, given the role of these enzymes in numerous cellular processes .
Safety and Hazards
Direcciones Futuras
The future research directions for this compound would likely depend on its biological activity and potential therapeutic applications. For example, if it’s found to be an effective enzyme inhibitor, future research might focus on optimizing its potency and selectivity, or investigating its potential use in the treatment of diseases related to that enzyme .
Propiedades
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-10-17(21-20-12)22-8-6-13(7-9-22)19-18(23)16-11-24-14-4-2-3-5-15(14)25-16/h2-5,10,13,16H,6-9,11H2,1H3,(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVGUYLKQJPTHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide](/img/structure/B2745372.png)
![1-(((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2745373.png)


![Tert-butyl (3aR,7aS)-5-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2745378.png)
![[4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2745379.png)
![2-[(4-Methylbenzyl)oxy]-4-nitroaniline](/img/structure/B2745381.png)

![N-(3-methoxybenzyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2745385.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2745391.png)

![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2745393.png)
